Ditrimethylolpropane tetraacrylate
Overview
Description
Ditrimethylolpropane tetraacrylate is a multifunctional acrylic monomer with the chemical formula C24H34O9 and a molecular weight of 466.52 g/mol . It is commonly used as a reactive diluent in ultraviolet light (UV) and electron beam (EB) curable coatings and inks due to its excellent cure response and light color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ditrimethylolpropane tetraacrylate typically involves the esterification of trimethylolpropane with acrylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ditrimethylolpropane tetraacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized by free radical polymerization, making it suitable for UV and EB curing applications.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN) for polymerization reactions.
Nucleophiles: Thiols and amines are commonly used nucleophiles in addition reactions.
Major Products Formed
Scientific Research Applications
Ditrimethylolpropane tetraacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: It is utilized in the development of biosensors and other bioanalytical devices.
Medicine: It is explored for use in drug delivery systems and tissue engineering.
Industry: It is widely used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ditrimethylolpropane tetraacrylate involves the formation of cross-linked networks through free radical polymerization. The acrylate groups react with free radicals to form covalent bonds, resulting in a highly cross-linked polymer network . This cross-linking imparts excellent mechanical and chemical properties to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: Another multifunctional acrylate monomer with three acrylate groups.
Pentaerythritol tetraacrylate: A similar compound with four acrylate groups but a different core structure.
Uniqueness
Ditrimethylolpropane tetraacrylate is unique due to its specific combination of acrylate groups and the trimethylolpropane core, which provides a balance of reactivity and mechanical properties . This makes it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBQHTWUBGQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103315-68-0 | |
Record name | 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103315-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7072969 | |
Record name | Ditrimethylolpropane tetraacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid | |
Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94108-97-1 | |
Record name | Ditrimethylolpropane tetraacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditrimethylolpropane tetraacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ditrimethylolpropane tetraacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITRIMETHYLOLPROPANE TETRAACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Z96A58MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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